1-(4-BROMO-3-PROPOXYBENZENESULFONYL)-4-ETHYLPIPERAZINE
Description
1-(4-Bromo-3-propoxybenzenesulfonyl)-4-ethylpiperazine is a synthetic organic compound featuring a benzenesulfonyl core substituted with a bromine atom at the 4-position, a propoxy group (-OCH₂CH₂CH₃) at the 3-position, and a 4-ethylpiperazine moiety attached via the sulfonyl group.
Properties
IUPAC Name |
1-(4-bromo-3-propoxyphenyl)sulfonyl-4-ethylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O3S/c1-3-11-21-15-12-13(5-6-14(15)16)22(19,20)18-9-7-17(4-2)8-10-18/h5-6,12H,3-4,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNULDMFRMZBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-BROMO-3-PROPOXYBENZENESULFONYL)-4-ETHYLPIPERAZINE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Propoxybenzenesulfonyl Intermediate: This step involves the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with a suitable nucleophile to form the intermediate.
Substitution Reaction: The intermediate is then reacted with 4-ethylpiperazine under controlled conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-BROMO-3-PROPOXYBENZENESULFONYL)-4-ETHYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-BROMO-3-PROPOXYBENZENESULFONYL)-4-ETHYLPIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-BROMO-3-PROPOXYBENZENESULFONYL)-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on Molecular Properties
The compound’s structural analogs differ in substituent groups, influencing molecular weight, polarity, and reactivity. Key comparisons include:
*Calculated based on structural similarity to analogs.
- Sulfonyl vs. This may enhance solubility in polar solvents or interaction with biological targets.
- Ethyl vs. This aligns with studies on 4-ethylpiperazine metal complexes, which exhibit thermal stability up to 300°C .
- Propoxy Chain Length : The 3-carbon alkoxy group balances lipophilicity better than shorter (methoxy) or longer (butoxy) chains, optimizing membrane permeability in drug-like molecules.
Thermal and Chemical Stability
Thermogravimetric analysis (TGA) of 4-ethylpiperazine metal complexes reveals decomposition onset temperatures of 200–300°C , suggesting that the ethylpiperazine moiety itself contributes to thermal resilience. The sulfonyl group in the target compound likely further stabilizes the structure via strong covalent bonding, though experimental data are needed for confirmation.
Pharmacological Potential
While pharmacological data for the target compound are absent in the evidence, structural analogs provide insights:
- The bromine atom may enhance halogen bonding with biological targets, as seen in kinase inhibitors.
- Piperazine derivatives are common in CNS drugs due to their ability to cross the blood-brain barrier; the ethyl group may prolong half-life compared to methyl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
